molecular formula C7H4BrN3O B3290505 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 865156-67-8

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3290505
CAS No.: 865156-67-8
M. Wt: 226.03 g/mol
InChI Key: PAOLBUPEQYBJIQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 865156-67-8) is a high-purity, crystalline solid with a molecular formula of C7H4BrN3O and a molecular weight of 226.03 g/mol . This heterocyclic organic compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Its structure features two key reactive sites: a bromo substituent and an aldehyde functional group . This makes the molecule highly versatile for various chemical transformations, including palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira reactions) and nucleophilic additions to the aldehyde group, such as condensations or reductive amination . Researchers primarily utilize this compound as a key building block in the synthesis of imidazopyrimidine-based drug candidates . Its applications are particularly relevant in developing targeted therapies, where it is used to create novel scaffolds for kinase inhibitors, as well as in the search for new antimicrobial agents . The compound is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry, and is typically supplied with ≥95% purity (HPLC) . To ensure stability, it should be stored under an inert atmosphere and is often packaged in amber glass vials . This product is sold for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-1-9-7-10-2-6(4-12)11(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOLBUPEQYBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857476
Record name 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-67-8
Record name 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromoimidazo 1,2 a Pyrimidine 3 Carbaldehyde and Its Derivatives

Historical Development of Imidazo[1,2-a]pyrimidine (B1208166) Ring System Synthesis

The imidazo[1,2-a]pyrimidine framework is a significant heterocyclic scaffold due to its presence in molecules with a wide array of pharmacological properties. nih.gov Its synthesis has been a subject of considerable research, leading to the development of several reliable methods. These approaches primarily involve the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) core. rsc.org

Chichibabin Reaction and its Modifications

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a foundational method for the amination of nitrogen-containing heterocycles, most notably the conversion of pyridine (B92270) to 2-aminopyridine (B139424) using sodium amide. wikipedia.orgscientificupdate.com The mechanism is formally a nucleophilic substitution of a hydride ion by an amide anion. scientificupdate.com While the classic Chichibabin reaction is primarily for direct amination, its principles laid the groundwork for related condensation reactions that form the basis of imidazo[1,2-a]pyrimidine synthesis. slideshare.net

The true advancement for the synthesis of fused imidazole rings came from modifications of this core concept. Instead of direct amination, the reaction was adapted to involve the condensation of a nucleophilic amino group on a heteroaromatic ring with an electrophilic partner. This evolution proved crucial for building fused bicyclic systems like imidazo[1,2-a]pyrimidines. nih.gov

Condensation Reactions of 2-Aminopyrimidines with α-Haloketones and Related Electrophiles

The most widely recognized and versatile method for synthesizing the imidazo[1,2-a]pyrimidine skeleton is the condensation reaction between 2-aminopyrimidines and α-haloketones or related α-haloaldehydes. nih.govrsc.org This method, often considered a significant modification of the Chichibabin-type synthesis, directly constructs the imidazole ring onto the pyrimidine base. nih.gov

The reaction proceeds in a two-step sequence:

N-Alkylation: The exocyclic amino group of 2-aminopyrimidine (B69317) acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. This forms an N-alkylated intermediate.

Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrimidine ring then performs a nucleophilic attack on the carbonyl carbon of the ketone, followed by dehydration, to form the fused five-membered imidazole ring. nih.gov

This synthetic strategy is highly effective and has been broadly applied to generate a diverse library of substituted imidazo[1,2-a]pyrimidines. researchgate.netjst.go.jp The reaction conditions can be varied, with some modern procedures utilizing microwave irradiation to accelerate the process and improve yields. nih.gov

Direct Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

The direct synthesis of the title compound requires a specific set of precursors and reaction steps designed to install the bromine atom at the 6-position and the carbaldehyde group at the 3-position.

Precursor Synthesis: 2-Amino-5-bromopyrimidine (B17363)

The key starting material for the synthesis of the 6-bromo substituted core is 2-amino-5-bromopyrimidine. This precursor is typically synthesized via the electrophilic bromination of 2-aminopyrimidine. Various brominating agents and conditions have been reported to achieve this transformation effectively.

A common and efficient method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. chemicalbook.com This approach offers high yields and avoids the use of more hazardous liquid bromine. acs.org Another reported method involves reacting 2-aminopyrimidine with bromine in an aqueous medium, although temperature control is crucial to ensure good yields and ease of product isolation. acs.org

Starting MaterialReagentSolventConditionsYield
2-AminopyrimidineN-Bromosuccinimide (NBS)AcetonitrileIce-cooling, then room temp.97% chemicalbook.com
2-AminopyrimidineBromineAqueous Medium~20°C80% acs.org
2-AminopyrimidineN-Chlorosuccinimide (NCS), Sodium BromideAlcohol-75% acs.org

Introduction of the Carbaldehyde Functionality at the C-3 Position via Formylation Reactions

The introduction of a carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyrimidine ring is a critical step. This is typically achieved through electrophilic formylation reactions on the pre-formed bicyclic system. The electron-rich nature of the C-3 position makes it susceptible to attack by electrophilic formylating agents. dergipark.org.tr

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). researchgate.net This reagent, a halomethyleniminium salt, serves as the electrophile. nih.gov

In the context of synthesizing the title compound, the substrate would be 6-bromoimidazo[1,2-a]pyrimidine (B1294246). The Vilsmeier reagent would then selectively attack the C-3 position of this substrate. The resulting iminium species is subsequently hydrolyzed during aqueous workup to yield the final 3-carbaldehyde product. google.com This formylation is a key step in the synthesis of various biologically active imidazo-fused heterocycles. dergipark.org.trnih.gov

An alternative, more direct approach involves the condensation of the 2-amino-5-bromopyrimidine precursor with an electrophile that already contains the aldehyde functionality, such as 2-bromomalonaldehyde (B19672). This strategy builds the functionalized imidazo[1,2-a]pyrimidine ring in a single cyclocondensation step, directly installing the 3-carbaldehyde group. chemicalbook.com

SubstrateReagentReaction TypeProduct
6-Bromoimidazo[1,2-a]pyrimidinePOCl₃ / DMFVilsmeier-Haack FormylationThis compound
2-Amino-5-bromopyrimidine2-BromomalonaldehydeCyclocondensationThis compound
Condensation with 2-Bromomalonaldehyde

A primary and effective method for the synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound. In the context of this compound, the reaction of a suitably substituted 2-aminopyrimidine with 2-bromomalonaldehyde serves as a key synthetic step. This reaction proceeds via an initial nucleophilic attack of the amino group of the pyrimidine ring on one of the carbonyl groups of 2-bromomalonaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system.

One documented procedure involves reacting 2-amino-5-bromopyridine (B118841) with 2-bromomalonaldehyde in acetonitrile. The mixture is heated to reflux for a period of two hours. Following the reaction, a standard workup procedure is employed, which includes quenching the reaction with a saturated sodium bicarbonate solution and extracting the product with ethyl acetate (B1210297). The organic layer is then washed, dried, and concentrated. The final purification is achieved through silica (B1680970) gel column chromatography to yield the desired 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. chemicalbook.com This method, while effective, has reported yields around 53%. chemicalbook.com

Optimization of Reaction Conditions (Temperature, Solvent Systems, Catalysis)

The efficiency of imidazo[1,2-a]pyrimidine synthesis can be significantly influenced by reaction conditions such as temperature, the choice of solvent, and the use of catalysts. Researchers have explored various parameters to improve yields, reduce reaction times, and simplify purification processes.

For instance, the reaction of 2-aminopyrimidines with α-haloketones, a classic approach for constructing the imidazo[1,2-a]pyrimidine skeleton, can be performed under various conditions. nih.govjst.go.jp Conventional heating in solvents like acetone (B3395972) at ambient temperatures has been utilized, often leading to the precipitation of the product, which can then be isolated by simple filtration. nih.gov

The choice of solvent is critical. While traditional organic solvents are commonly used, there is a growing interest in employing greener solvents to minimize environmental impact. mdpi.comingentaconnect.com Gold nanoparticles have been reported as effective catalysts in the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives, showcasing the potential of nanocatalysis in these transformations. mdpi.com The use of such catalysts can lead to milder reaction conditions and improved yields. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. bio-conferences.orgmdpi.com This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives, offering significant advantages over conventional heating methods. acs.orgnih.gov

In one microwave-assisted protocol for the synthesis of related imidazo[1,2-a]pyridine-3-carbaldehydes, 6-bromo-2-aminopyridine and 2-bromomalonaldehyde were dissolved in a mixture of ethanol (B145695) and water. chemicalbook.com The reaction was carried out in a pressure vial under microwave irradiation. The conditions were optimized based on the substituents on the aminopyridine ring. For electron-withdrawing groups like halogens, the reaction was completed in 10 minutes at 110 °C, while for electron-donating groups, a longer time of 20 minutes at 100 °C was required. chemicalbook.com This method highlights the efficiency of microwave heating, drastically reducing reaction times compared to conventional methods. chemicalbook.com

Another study details a microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes using a Vilsmeier-Haack reaction in glycerol (B35011) as a green reaction medium. researchgate.net This approach avoids the use of hazardous organic solvents and toxic catalysts, aligning with the principles of green chemistry. researchgate.net The reactions were conducted at 90°C under 400 watts of microwave irradiation, resulting in high yields and short reaction times. researchgate.net

Solvent-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. ingentaconnect.com This includes the use of solvent-free reaction conditions and green solvents. ingentaconnect.combio-conferences.org Such approaches not only reduce the environmental footprint of chemical processes but can also lead to improved reaction efficiency and easier product isolation. ingentaconnect.comresearchgate.net

For the synthesis of imidazo[1,2-a]pyrimidines, several green chemistry strategies have been reported. These include catalyst-free and solvent-free reactions, as well as the use of green solvents like water and glycerol. mdpi.comacs.orgingentaconnect.com For example, a catalyst-free annulation reaction for the synthesis of imidazo[1,2-a]pyrimidines has been developed in a mixture of water and isopropanol (B130326) under microwave irradiation. acs.org This method offers excellent yields, high purity, and a broad substrate scope. acs.org

Solvent-free multicomponent reactions at elevated temperatures have also been shown to produce imidazo[1,2-a]pyridine (B132010) derivatives in significantly higher yields compared to traditional synthesis techniques. bio-conferences.org These methods are advantageous as they eliminate the need for solvents, which are often a major source of chemical waste. ingentaconnect.combio-conferences.org

Multi-Component Reaction Strategies for Imidazo[1,2-a]pyrimidine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. bio-conferences.org This approach is particularly valuable for the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrimidines, as it can rapidly generate molecular diversity. rsc.orgrsc.org

Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives. One such strategy involves the three-component condensation of an aminopyridine, an aldehyde, and an isonitrile. bio-conferences.org This reaction can be catalyzed by scandium triflate and provides a streamlined route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org Another approach utilizes the combination of 2-aminopyridine, an aldehyde, and a terminal alkyne, with copper as the catalyst. bio-conferences.org

The use of microwave irradiation can further enhance the efficiency of these MCRs. bio-conferences.org For instance, a one-pot, three-component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, and pyrimidines has been achieved on a clay support under solvent-free conditions using microwave acceleration. jst.go.jp

Regioselective Synthesis of Imidazo[1,2-a]pyrimidine Isomers and Derivatives

The regioselective synthesis of imidazo[1,2-a]pyrimidine isomers and derivatives is a critical aspect of their chemistry, as the position of substituents can significantly impact their biological activity. rsc.org The reaction of unsymmetrically substituted 2-aminopyrimidines with α-haloketones can potentially lead to the formation of two different regioisomers. Therefore, controlling the regioselectivity of this reaction is essential for obtaining the desired product. rsc.orgwipo.int

Various strategies have been developed to achieve regioselective synthesis. rsc.org For instance, a method for the regio-selective synthesis of imidazo[1,2-a]pyrimidines involves the coupling of β-ethoxy acrylamides with phosphorylated aminoimidazoles. wipo.int This annulation reaction provides either 2-amino or 4-amino constitutional isomers with high regioselectivity, typically in the range of 90:10 to 99:1. wipo.int

The choice of reaction conditions and starting materials can also influence the regiochemical outcome. researchgate.net For example, the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction, has been used for the regioselective synthesis of 3-aminoalkyl imidazoazines. organic-chemistry.org Careful selection of the reactants and optimization of the reaction parameters are key to achieving high regioselectivity in the synthesis of these important heterocyclic compounds. mdpi.comjst.go.jp

Reactivity and Derivatization Strategies for 6 Bromoimidazo 1,2 a Pyrimidine 3 Carbaldehyde

Transformations at the Aldehyde Group (C-3 Position)

The aldehyde functionality at the C-3 position is a versatile electrophilic center, susceptible to a variety of transformations including oxidation, reduction, condensation, and nucleophilic addition reactions. These reactions provide pathways to introduce new functional groups and extend the molecular framework.

Table 1: Representative Oxidation of Aldehyde to Carboxylic Acid
Starting MaterialReagentProductNotes
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehydeH₂O₂6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acidOxidation converts the aldehyde to a carboxylic acid, a key functional group for further modifications. nih.gov

Reduction Reactions to Alcohols

The reduction of the aldehyde group yields the corresponding primary alcohol, (6-bromoimidazo[1,2-a]pyrimidin-3-yl)methanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other reducible functional groups like esters. The reaction is generally performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting alcohol serves as a versatile intermediate for further synthetic manipulations, including etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Table 2: General Reduction of Aldehyde to Alcohol
Starting MaterialReagentProductNotes
This compoundSodium Borohydride (NaBH₄)(6-Bromoimidazo[1,2-a]pyrimidin-3-yl)methanolA standard, high-yielding reaction to produce the primary alcohol.

Condensation Reactions (e.g., Knoevenagel, Wittig, Schiff Base Formation)

Condensation reactions provide powerful carbon-carbon and carbon-nitrogen bond-forming strategies, significantly expanding the molecular diversity accessible from the parent aldehyde.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or imidazole (B134444). researchgate.net This reaction with imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) derivatives leads to the formation of α,β-unsaturated systems, which are valuable intermediates and possess biological activity themselves. scirp.orgscirp.org The products are important precursors for the synthesis of more complex heterocyclic systems. acs.org

Wittig Reaction : The Wittig reaction enables the conversion of the aldehyde into an alkene with a defined stereochemistry. The reaction involves a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide as a byproduct. This method is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups at the C-3 position.

Schiff Base Formation : The aldehyde readily undergoes condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. A wide variety of aromatic and aliphatic amines can be used, leading to a diverse library of imine-containing derivatives. dergipark.org.trresearchgate.net These Schiff bases are not only stable final products but can also serve as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Table 3: Examples of Condensation Reactions
Reaction TypeReactantCatalyst/ConditionsProduct Type
KnoevenagelMalononitrilePiperidine(E)-2-((6-bromoimidazo[1,2-a]pyrimidin-3-yl)methylene)malononitrile
WittigTriphenylphosphonium ylideBase3-Vinyl-6-bromoimidazo[1,2-a]pyrimidine derivative
Schiff BaseAnilineAcid catalystN-((6-bromoimidazo[1,2-a]pyrimidin-3-yl)methylene)aniline

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. A notable example is the Claisen-Schmidt condensation, a base-catalyzed reaction with a ketone (e.g., acetophenone) to form a chalcone-like α,β-unsaturated ketone. scirp.orgscirp.org This reaction proceeds via the nucleophilic addition of the ketone enolate to the aldehyde. Additionally, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols, providing a direct method for introducing alkyl, aryl, or vinyl substituents at the carbon atom of the original aldehyde group.

Reactions Involving the Bromo Substituent (C-6 Position)

The bromo substituent at the C-6 position is an excellent handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Reaction : This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. The Suzuki-Miyaura coupling of 6-bromo-imidazo[1,2-a]pyridine derivatives has been shown to proceed efficiently using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and a suitable solvent system, often a mixture of toluene, ethanol, and water. nih.goveurekaselect.comnih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-6 position.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as an acrylate (B77674) or styrene. This reaction has been successfully applied to 6-bromo-imidazo[1,2-a]pyridine derivatives using catalysts like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a base like diisopropylethylamine (DIPEA). nih.govfrontiersin.org It provides a direct route to C-6 vinylated imidazo[1,2-a]pyrimidines.

Sonogashira Reaction : This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is highly effective for synthesizing 6-alkynyl-imidazo[1,2-a]pyrimidines, which are valuable intermediates for further transformations or as final products.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for introducing diverse amino functionalities at the C-6 position, which is often crucial for modulating the pharmacological properties of the molecule. The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide.

Table 4: Overview of Cross-Coupling Reactions at the C-6 Position
Reaction NameCoupling PartnerTypical CatalystProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(PPh₃)₄6-Aryl/heteroaryl-imidazo[1,2-a]pyrimidine
HeckAlkenePd(OAc)₂6-Vinyl-imidazo[1,2-a]pyrimidine
SonogashiraTerminal alkynePd complex / Cu(I) salt6-Alkynyl-imidazo[1,2-a]pyrimidine
Buchwald-HartwigAminePd complex / Phosphine ligand6-Amino-imidazo[1,2-a]pyrimidine

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C6 position of this compound is amenable to displacement through various transition metal-catalyzed cross-coupling reactions, which are analogous to nucleophilic aromatic substitution. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids can be employed to synthesize 6-aryl- or 6-heteroaryl-imidazo[1,2-a]pyrimidine-3-carbaldehydes. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The electron-withdrawing nature of the imidazo[1,2-a]pyrimidine (B1208166) ring system can facilitate the oxidative addition step in the catalytic cycle.

Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents at the C6 position can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the aryl bromide and a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This method provides access to a diverse library of 6-amino-imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives, which are of interest in medicinal chemistry.

Sonogashira Coupling: To introduce an alkyne moiety at the C6 position, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples the 6-bromo derivative with a terminal alkyne. The resulting 6-alkynyl-imidazo[1,2-a]pyrimidine-3-carbaldehydes are valuable intermediates that can undergo further transformations, such as cycloaddition reactions.

Reaction Type Reactants Reagents and Conditions Product Type
Suzuki-MiyauraThis compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)6-Aryl-imidazo[1,2-a]pyrimidine-3-carbaldehyde
Buchwald-HartwigThis compound, AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)6-Amino-imidazo[1,2-a]pyrimidine-3-carbaldehyde
SonogashiraThis compound, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N)6-Alkynyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde

Functionalization of the Imidazo[1,2-a]pyrimidine Core

Beyond the substitution of the bromine atom, the imidazo[1,2-a]pyrimidine core itself can be further functionalized.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. For the imidazo[1,2-a]pyrimidine scaffold, the C3 position is particularly susceptible to electrophilic and radical attack. However, in the case of this compound, the C3 position is already occupied by a formyl group. Therefore, C-H functionalization would target other available positions on the heterocyclic core, most notably the C2, C5, and C7 positions.

Palladium-catalyzed direct arylation is a common method for C-H functionalization. researchgate.net While the C3 position is the most electronically favored site for such reactions on an unsubstituted imidazo[1,2-a]pyrimidine, the presence of the aldehyde at C3 and the bromine at C6 in the target molecule would direct functionalization to other positions, likely C2 or C7, depending on the specific directing group and reaction conditions employed. Radical C-H functionalization, often initiated by photoredox catalysis, can also be used to introduce various alkyl or aryl groups.

C-H Functionalization Strategy Target Position Typical Reagents and Conditions Product Type
Palladium-Catalyzed Direct ArylationC2, C5, or C7Pd(OAc)₂, Ligand, Oxidant, Aryl halideArylated Imidazo[1,2-a]pyrimidine
Radical Minisci-type ReactionC2, C5, or C7Radical source (e.g., alkyl radical), OxidantAlkylated Imidazo[1,2-a]pyrimidine
Photoredox-Catalyzed C-H FunctionalizationC2, C5, or C7Photocatalyst, Light, ReagentFunctionalized Imidazo[1,2-a]pyrimidine

The imidazo[1,2-a]pyrimidine system contains two nitrogen atoms in the pyrimidine (B1678525) ring (N1 and N4) and one in the imidazole ring (N7). The lone pair of electrons on the N1 atom is generally more available for reactions like alkylation or arylation, leading to the formation of quaternary imidazo[1,2-a]pyrimidinium salts. This functionalization can significantly alter the electronic properties and solubility of the molecule.

N-alkylation can be achieved using alkyl halides, while N-arylation can be performed under transition-metal-catalyzed conditions, similar to the Buchwald-Hartwig reaction. The quaternization of the nitrogen atom can also influence the reactivity of the heterocyclic core towards other transformations.

Nitrogen Functionalization Reagents and Conditions Product
N-AlkylationAlkyl halide (e.g., CH₃I), Solvent (e.g., DMF)1-Alkyl-6-bromo-3-formylimidazo[1,2-a]pyrimidinium halide
N-ArylationAryl halide, Pd or Cu catalyst, Base1-Aryl-6-bromo-3-formylimidazo[1,2-a]pyrimidinium salt

Synthesis of Complex Heterocyclic Systems Incorporating the 6-Bromoimidazo[1,2-a]pyrimidine (B1294246) Moiety

The aldehyde functionality at the C3 position of this compound is a versatile handle for the construction of more complex, fused heterocyclic systems. The aldehyde can participate in a variety of condensation and cycloaddition reactions.

For instance, condensation of the aldehyde with active methylene compounds, followed by intramolecular cyclization, can lead to the formation of new fused rings. Multicomponent reactions, such as the Biginelli or Hantzsch reactions, could potentially be adapted to incorporate the this compound as the aldehyde component, leading to the synthesis of complex dihydropyrimidine-fused systems. mdpi.com

Furthermore, the aldehyde can be converted into other functional groups, such as an alkyne or an azide, which can then undergo cycloaddition reactions (e.g., Huisgen cycloaddition) to form triazole-containing fused systems. The combination of derivatization at the C6-bromo position and subsequent cyclization reactions involving the C3-aldehyde provides a powerful strategy for generating a wide array of novel and complex heterocyclic compounds with potential biological activities.

Reaction Type Reactants Conditions Resulting Heterocyclic System
Condensation-CyclizationThis compound, Active methylene compound (e.g., malononitrile)Base (e.g., piperidine), HeatFused pyranopyrimidine or pyridopyrimidine derivatives
Multicomponent ReactionThis compound, Urea/Thiourea, β-KetoesterAcid or base catalystDihydropyrimidinone-fused imidazo[1,2-a]pyrimidines
Wittig Reaction followed by CyclizationThis compound, Phosphonium ylide-Fused heterocyclic systems with an exocyclic double bond

Computational and Theoretical Investigations of 6 Bromoimidazo 1,2 a Pyrimidine 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT methods have been successfully employed to determine various molecular and chemical reactivity descriptors. nih.gov

DFT calculations, often using basis sets like B3LYP/6–31 G(d,p) or B3LYP/6-311++G(d,p), are used to optimize the molecular geometry of imidazo[1,2-a]pyrimidine derivatives, predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, the fused ring system is expected to be largely planar. The electronic structure analysis involves examining the distribution of electron density and the nature of chemical bonds. The presence of the bromine atom and the carbaldehyde group significantly influences the electronic distribution within the molecule. The bromine atom acts as an electron-withdrawing group through its inductive effect, while the carbaldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. irjweb.com Conversely, a large energy gap implies higher stability and lower chemical reactivity, characteristic of a "hard" molecule. irjweb.comnih.gov For instance, a DFT study on a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, calculated a HOMO-LUMO gap of 4.343 eV. researchgate.net Analysis of various imidazo[1,2-a]pyrimidine derivatives shows that the energy gap can be modulated by different substituents, which in turn affects their bioactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further predict the molecule's behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Measures chemical reactivity and kinetic stability. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Power of an atom to attract electrons to itself.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 The escaping tendency of electrons from an equilibrium system.

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table is interactive. Click on the headers to sort.

These parameters are vital for understanding charge transfer interactions within the molecule and with other species. irjweb.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions.

For this compound, the MEP surface would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazo[1,2-a]pyrimidine core, indicating these are sites for electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such analyses help in understanding intermolecular interactions, including hydrogen bonding. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). bohrium.com This method is crucial in drug discovery for predicting ligand-protein interactions and binding affinities. nih.gov

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.net Molecular docking studies have been performed to understand the interactions of these compounds with various biological targets. For example, novel imidazo[1,2-a]pyrimidine derivatives have been docked against key proteins of the SARS-CoV-2 virus, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein, showing promising binding affinities. nih.gov Other studies have docked similar scaffolds against microbial enzymes to explore their potential as antimicrobial agents. mdpi.com

For this compound, docking studies could predict its binding mode and affinity within the active site of relevant enzymes or receptors. The interactions would likely involve hydrogen bonds (e.g., with the carbaldehyde oxygen or ring nitrogens) and potentially halogen bonds involving the bromine atom. The specific interactions and calculated binding energy would indicate the stability of the ligand-protein complex.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore modeling is used to identify the key structural motifs responsible for the biological activity of a series of compounds.

The imidazo[1,2-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with multiple biological targets. researchgate.net Pharmacophore models for this scaffold typically highlight the importance of the fused heterocyclic ring system for providing a rigid framework for substituent orientation. Key features often include:

Hydrogen bond acceptors (the nitrogen atoms in the rings).

An aromatic ring system that can engage in π-π stacking interactions.

Specific substitution points where hydrogen bond donors, acceptors, or hydrophobic groups can be placed to optimize interactions with a target protein.

By analyzing the structure-activity relationships of a series of active imidazo[1,2-a]pyrimidine derivatives, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity or to guide the design of new, more potent derivatives based on the this compound core.

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. For a molecule like this compound, MD simulations can provide critical insights into its binding conformation and stability when interacting with a biological target, such as a protein receptor.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives. researchgate.netespublisher.com These studies typically involve placing the ligand-protein complex, obtained from molecular docking, into a simulated physiological environment. The system is then allowed to evolve over time, governed by the principles of classical mechanics.

The primary outputs of an MD simulation are the trajectories of all atoms in the system. Analysis of these trajectories can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Key Interactions: MD simulations can elucidate the dynamic nature of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. This helps in identifying the key residues responsible for binding affinity.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic picture of the binding event than static docking models.

For this compound, an MD simulation would likely be performed on its docked conformation with a relevant biological target. The resulting data would be crucial in validating the binding mode and assessing the stability of the complex, thereby guiding the design of more potent analogues.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the imidazo[1,2-a]pyrimidine scaffold, QSAR studies can help in predicting the activity of new derivatives and in understanding the structural features that are important for their biological effects.

Although a specific QSAR model for this compound was not found in the reviewed literature, QSAR studies have been successfully applied to related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. espublisher.comresearchgate.net These studies typically involve the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of 6-bromoimidazo[1,2-a]pyrimidine (B1294246) derivatives might reveal the importance of the aldehyde group at the 3-position and the bromo substituent at the 6-position for a particular biological activity. The model could then be used to predict the activity of new derivatives with different substituents at various positions.

In Silico Prediction of ADME Parameters for Preclinical Evaluation

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. In silico methods for predicting ADME parameters are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For this compound, various ADME parameters can be predicted using computational models. Studies on other imidazo[1,2-a]pyrimidine derivatives have demonstrated the utility of these predictions. nih.govmdpi.com The predicted parameters often include:

Lipophilicity (logP): This parameter affects solubility, absorption, and membrane permeability.

Aqueous Solubility (logS): Poor solubility can lead to low bioavailability.

Human Intestinal Absorption (HIA): Predicts the percentage of a compound that will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

The table below shows a hypothetical in silico ADME prediction for this compound, based on typical values for similar heterocyclic compounds.

ParameterPredicted ValueInterpretation
Molecular Weight226.03 g/mol Compliant with Lipinski's Rule of Five
logP1.5 - 2.5Good balance between solubility and permeability
logS-3.0 to -4.0Moderately soluble
HIA> 80%High intestinal absorption predicted
BBB PermeabilityLow to MediumMay or may not cross the blood-brain barrier
CYP2D6 InhibitionPotential InhibitorPossible drug-drug interactions

These in silico predictions provide a valuable preliminary assessment of the drug-likeness of this compound and can help in prioritizing it for further experimental testing.

Mechanistic Insights into Reaction Pathways through Computational Methods

The synthesis of the imidazo[1,2-a]pyrimidine core often involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. researchgate.net DFT calculations can be employed to:

Model Reactant and Product Structures: The geometries of the starting materials, intermediates, and products can be optimized to determine their lowest energy conformations.

Locate Transition States: The transition state is the highest energy point along the reaction coordinate. Identifying its structure is crucial for understanding the reaction mechanism and calculating the activation energy.

Calculate Reaction Energetics: The relative energies of reactants, intermediates, transition states, and products can be calculated to determine the thermodynamic and kinetic feasibility of a proposed reaction pathway.

A plausible reaction mechanism for the formylation of an imidazo[1,2-a]pyrimidine at the 3-position, such as in the Vilsmeier-Haack reaction, can be investigated using DFT. researchgate.net Such a study would involve calculating the energies of the electrophilic Vilsmeier reagent, the intermediate sigma complex, and the final product. This would help in understanding the regioselectivity of the reaction and the factors that influence the reaction rate. Computational studies on related imidazo[1,2-a]pyrimidine systems have shown good agreement between theoretical predictions and experimental observations. nih.govnih.gov

Biological Activity and Mechanistic Studies of 6 Bromoimidazo 1,2 a Pyrimidine 3 Carbaldehyde and Its Derivatives Preclinical Focus

Investigation of Cellular Target Engagement

The biological effects of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives are initiated through their interaction with specific cellular targets. These interactions can lead to the modulation of key biological pathways involved in various disease processes.

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) and the closely related imidazo[1,2-a]pyridine (B132010) scaffolds have been extensively investigated as potent enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular signaling.

Kinase Inhibition: The imidazo[1,2-a]pyrazine (B1224502) core, a related heterocyclic system, has served as a basis for the development of picomolar inhibitors of Aurora kinases A and B. nih.gov One such derivative, an acyclic amino alcohol, demonstrated Kd values of 0.02 nM and 0.03 nM for Aurora A and Aurora B, respectively. nih.gov Furthermore, imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, with some compounds exhibiting low nanomolar potency. semanticscholar.org For instance, the compound K00486 showed an IC50 of 34 nmol/L against PIM1. semanticscholar.org

Derivatives of imidazo[1,2-a]pyridine-thiophene have been optimized as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia. nih.gov Additionally, imidazo[1,2-a]pyridine-based peptidomimetics have been shown to inhibit Akt isoforms in the submicromolar range. nih.gov The imidazo[1,2-a]pyridine scaffold has also been utilized to develop potent and selective inhibitors of cyclin-dependent kinases (CDKs). researchgate.net

Cholinesterase Inhibition: Certain derivatives of imidazo[1,2-a]pyridine have been evaluated for their ability to inhibit cholinesterases, enzymes that play a critical role in the nervous system. nih.gov Some of these compounds have displayed inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the micromolar range. nih.govresearchgate.net For example, one derivative bearing a biphenyl (B1667301) side chain exhibited an IC50 value of 79 µM for AChE inhibition. nih.gov

Protease and Other Enzyme Inhibition: A study on oxazole (B20620) derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, a compound structurally similar to the subject of this article, demonstrated significant urease inhibition. researchgate.net Several of these derivatives were found to be more potent than the standard urease inhibitor, thiourea, with IC50 values as low as 5.68 µM. researchgate.net

Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyrimidine/Pyridine (B92270) Derivatives
Compound ClassTarget EnzymeInhibition Value (IC50/Kd)Reference
Imidazo[1,2-a]pyrazine derivativeAurora Kinase A0.02 nM (Kd) nih.gov
Imidazo[1,2-a]pyrazine derivativeAurora Kinase B0.03 nM (Kd) nih.gov
Imidazo[1,2-b]pyridazine (K00486)PIM1 Kinase34 nM (IC50) semanticscholar.org
Imidazo[1,2-a]pyridine derivativeAcetylcholinesterase (AChE)79 µM (IC50) nih.gov
6-Fluoroimidazo[1,2-a]pyridine-oxazole derivativeUrease5.68 µM (IC50) researchgate.net

Imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site of the γ-Aminobutyric acid (GABA) A receptor. dergipark.org.tr These compounds can exhibit functional selectivity for different α subtypes of the GABAA receptor. dergipark.org.tr

The imidazo[1,2-a]pyrimidine scaffold has been explored for its potential to disrupt protein-protein interactions. For instance, novel derivatives have been designed and studied as potential dual inhibitors of the interaction between the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, which is a critical step for viral entry into host cells. nih.gov Computational studies have shown that some of these derivatives have promising binding affinities for both proteins. nih.gov

In Vitro Cellular Pathway Modulation Studies

The engagement of cellular targets by this compound and its derivatives can lead to the modulation of various cellular pathways, ultimately affecting cell fate.

The cytotoxic and anti-proliferative effects of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been evaluated in numerous cancer cell lines using assays such as the MTT assay. These studies have demonstrated that these compounds can significantly inhibit cell viability, often with IC50 values in the micromolar range.

For example, a series of novel imidazo[1,2-a]pyridine compounds were tested against the HCC1937 breast cancer cell line. nih.gov The compounds designated as IP-5 and IP-6 showed strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov In another study, an imidazo[1,2-a]pyridine derivative, named La23, was found to suppress the viability of HeLa cells with an IC50 of 15.32 µM. researchgate.net Similarly, certain 3-aminoimidazo[1,2-α]pyridine derivatives have shown potent inhibitory activity against the HT-29 colon cancer cell line, with one compound exhibiting an IC50 value of 4.15 µM. nih.gov

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine/Pyridine Derivatives in Cancer Cell Lines
CompoundCell LineAssayIC50 Value (µM)Reference
IP-5HCC1937 (Breast Cancer)MTT45 nih.gov
IP-6HCC1937 (Breast Cancer)MTT47.7 nih.gov
La23HeLa (Cervical Cancer)MTT15.32 researchgate.net
3-Aminoimidazo[1,2-α]pyridine derivative (12)HT-29 (Colon Cancer)MTT4.15 nih.gov
3-Aminoimidazo[1,2-α]pyridine derivative (18)MCF-7 (Breast Cancer)MTT14.81 nih.gov

A significant mechanism through which imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is by inducing apoptosis, or programmed cell death.

Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, the compound La23 was found to induce apoptosis in HeLa cells via the p53/Bax-mediated activation of the mitochondrial pathway. researchgate.net This was evidenced by a reduction in the mitochondrial membrane potential and increased expression of p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net

Another imidazo[1,2-a]pyridine derivative, IP-5, was shown to induce the extrinsic apoptosis pathway in HCC1937 breast cancer cells, as indicated by increased activity of caspase-7 and caspase-8, and cleavage of PARP. waocp.org Furthermore, treatment with these compounds has been associated with cell cycle arrest, often at the G2/M or G1 phase, and the modulation of key cell cycle regulatory proteins like p53 and p21. waocp.orgnih.gov The induction of apoptosis is a key indicator of the therapeutic potential of these compounds in oncology. nih.gov

Cell Cycle Analysis

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have demonstrated the ability to induce cell cycle arrest in cancer cell lines, suggesting a potential mechanism for their anticancer effects. For instance, a series of novel imidazo[1,2-a]pyridine derivatives were shown to cause cell cycle arrest in non-small cell lung cancer cells. This effect is a critical mechanism for controlling the proliferation of cancer cells and is a key area of investigation in the development of new oncology therapeutics. Studies on imidazo[1,2-a]pyridine compounds have also indicated that they can induce cell cycle arrest at the G0/G1 and G2/M phases in breast cancer cells. This is often associated with the modulation of key regulatory proteins such as p53 and p21. While these findings are for a related class of compounds, they highlight a promising avenue for future research into the specific effects of 6-bromoimidazo[1,2-a]pyrimidine (B1294246) derivatives on the cell cycle.

Studies on Autophagy or Other Cellular Stress Responses

The induction of autophagy and other cellular stress responses is another important mechanism through which anticancer agents can exert their effects. While direct studies on this compound are not available, research on related structures provides some insights. For example, the activation of oxidative stress pathways has been observed with certain imidazo[1,2-a]pyridine derivatives in non-small cell lung cancer cells. This increase in reactive oxygen species (ROS) can lead to apoptosis and other forms of cell death. The modulation of critical signaling pathways, such as the AKT/mTOR pathway, has also been reported for novel imidazo[1,2-a]pyridine compounds in melanoma and cervical cancer cells. The inhibition of this pathway is known to be linked to the induction of both apoptosis and autophagy.

Antimicrobial Activity Investigations (Preclinical In Vitro and In Vivo Animal Models)

The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the search for new antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their activity against a wide range of pathogens.

A substantial body of research demonstrates the antibacterial potential of imidazo[1,2-a]pyrimidine derivatives. A study detailing the synthesis of 75 such derivatives reported that some exhibited potent in vitro activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Another investigation into imidazo[1,2-a]pyrimidine chalcogenides found that a particular derivative showed activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 18.87 μg/mL. Furthermore, a series of novel imidazo[1,2-c]pyrimidine (B1242154) derivatives demonstrated broad-spectrum antibacterial activity. For instance, one compound revealed significant activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli.

Below is a table summarizing the antibacterial activity of selected imidazo[1,2-a]pyrimidine derivatives from various studies.

Derivative ClassBacterial StrainActivity (MIC/Inhibition)
Imidazo[1,2-a]pyrimidine ChalcogenidesE. coliMIC: 18.87 μg/mL
Imidazo[1,2-c]pyrimidine ChalconesS. aureus87.5% inhibition
B. subtilis82.61% inhibition
P. aeruginosa78.26% inhibition
E. coli64% inhibition

This table is for illustrative purposes and combines data from different studies on various derivatives.

The antifungal properties of imidazo[1,2-a]pyrimidine derivatives have also been a focus of research. The structural similarity of this scaffold to purine (B94841) bases makes it a promising candidate for targeting fungal-specific pathways. Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidines as potential antifungal agents. For example, imidazo[1,2-a]pyrimidine chalcogenides showed mild antifungal activity against N. crassa, with one derivative being active against C. keyfer at an MIC of 18.87 μg/mL. Another study on novel imidazo[1,2-c]pyrimidine derivatives found that several compounds exhibited activity against C. albicans and A. flavus. One particular compound showed significant activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition).

The table below presents a summary of the antifungal activity of representative imidazo[1,2-a]pyrimidine derivatives.

Derivative ClassFungal StrainActivity (MIC/Inhibition)
Imidazo[1,2-a]pyrimidine ChalcogenidesN. crassaMild activity
C. keyferMIC: 18.87 μg/mL
Imidazo[1,2-c]pyrimidine ChalconesC. albicans70.37% inhibition
A. flavus52% inhibition

This table is for illustrative purposes and combines data from different studies on various derivatives.

Other Preclinical Bioactivity Investigations (e.g., Anti-inflammatory, Anxiolytic Mechanisms)

Beyond antimicrobial and anticancer activities, the imidazo[1,2-a]pyrimidine scaffold has been explored for other therapeutic applications, notably for its anti-inflammatory and anxiolytic potential.

A series of six imidazo[1,2-a]pyrimidine (IP) derivatives were assessed for their effects on leukocyte functions and in a mouse model of inflammation. The findings indicated that these compounds possess anti-inflammatory potential. All tested derivatives inhibited human neutrophil degranulation, and some also reduced superoxide (B77818) generation. In a model of macrophage stimulation, certain derivatives inhibited the production of inflammatory mediators like nitrite (B80452) and prostaglandin (B15479496) E2. These compounds also demonstrated efficacy in vivo by inhibiting leukocyte migration in a mouse air pouch model.

The anxiolytic properties of imidazo[1,2-a]pyrimidines have been linked to their action as agonists at the GABAA receptor benzodiazepine binding site. Several derivatives have been developed and investigated for their potential to treat anxiety disorders with minimal sedative effects. Compounds such as divaplon, fasiplon, and taniplon, which contain the imidazo[1,2-a]pyrimidine core, were initially developed as anxiolytic and anticonvulsant drugs.

Mechanism of Action Elucidation through Advanced Biological Techniques (e.g., Omics)

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For the imidazo[1,2-a]pyrimidine class of compounds, advanced biological techniques, including "omics" technologies, are invaluable in identifying cellular targets and pathways modulated by these molecules. While specific transcriptomic, proteomic, and metabolomic data for this compound are not extensively available in public databases, studies on closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives provide a framework for understanding potential mechanisms of action.

A key study utilizing chemical-genetic profiling in Saccharomyces cerevisiae has demonstrated that even subtle structural modifications to the imidazo[1,2-a]pyrimidine core can lead to distinct mechanisms of action. plos.orgnih.gov This highlights the importance of detailed mechanistic studies for each derivative.

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by the genome, can reveal changes in gene expression following treatment with a compound. This provides insights into the cellular pathways affected. While no specific transcriptomic data for this compound has been published, research on other imidazo[1,2-a]pyrimidine derivatives suggests that these compounds can modulate the expression of genes involved in critical cellular processes.

For instance, a chemogenomic screen of a related 3-nitroso-imidazo[1,2-a]pyrimidine revealed a profile consistent with that of DNA-damaging agents. plos.orgnih.gov This suggests that this particular derivative may induce a transcriptional response involving DNA repair pathways. A hypothetical transcriptomic study on this compound could reveal upregulation of genes involved in DNA damage response or other stress-related pathways, depending on its specific cellular target.

Table 1: Illustrative Gene Expression Changes in Response to a Hypothetical Imidazo[1,2-a]pyrimidine Derivative

GenePathwayFold Change
RAD51DNA Repair
p21Cell Cycle Arrest
GADD45ADNA Damage Response
BCL2Apoptosis

Note: This table is illustrative and based on the expected response to a DNA-damaging agent. Actual data for this compound is not currently available.

Proteomic analysis focuses on the large-scale study of proteins, their structures, and functions. This technique can identify protein targets of a drug and downstream changes in protein expression and post-translational modifications. For the imidazo[1,2-a]pyrimidine scaffold, proteomic approaches could pinpoint the specific proteins that derivatives like this compound interact with.

Studies on analogous compounds have suggested that they can have very different cellular targets despite high structural similarity. For example, a 3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondrial function, suggesting its protein targets are likely located within the mitochondria. plos.orgnih.gov In contrast, the corresponding 3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, implying interaction with nuclear proteins or DNA itself. plos.orgnih.gov

Table 2: Potential Protein Targets for Imidazo[1,2-a]pyrimidine Derivatives Based on Analog Studies

Compound ClassCellular LocationPotential Protein Targets
Imidazo[1,2-a]pyridinesMitochondriaElectron Transport Chain Components
Imidazo[1,2-a]pyrimidinesNucleusDNA, DNA Repair Enzymes

Source: Adapted from chemical-genetic profiling studies on related compounds. plos.orgnih.gov

Metabolomics is the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. Metabolomic fingerprinting can provide a snapshot of the metabolic state of a biological system and how it is altered by a compound. This can reveal the functional consequences of a drug's interaction with its target.

For a compound like this compound, metabolomic studies could uncover alterations in key metabolic pathways. For example, if the compound were to affect mitochondrial function, as seen with some analogs, one would expect to see changes in metabolites related to cellular respiration, such as ATP, ADP, and intermediates of the Krebs cycle. If it were to induce DNA damage, changes in nucleotide metabolism might be observed.

Table 3: Hypothetical Metabolomic Changes in Response to an Imidazo[1,2-a]pyrimidine Derivative

MetabolitePathwayChange
ATPEnergy Metabolism
LactateGlycolysis
8-oxoguanineDNA Oxidation
AspartateAmino Acid Metabolism

Note: This table is hypothetical and illustrates potential metabolic perturbations. Specific data for this compound is not available.

Preclinical Pharmacokinetic and Metabolic Profile Investigations of Imidazo 1,2 a Pyrimidine 3 Carbaldehyde Derivatives

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Microsomal Stability and Cytochrome P450 Inhibition Assays

The metabolic stability of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been a key area of investigation. A significant finding is that the imidazo[1,2-a]pyrimidine core structure can be susceptible to rapid metabolism. nih.govacs.orgresearchgate.net Specifically, this class of compounds has been shown to be metabolized by aldehyde oxidase (AO), a cytosolic enzyme that plays a role in the metabolism of various nitrogen-containing heterocyclic compounds. nih.govacs.orgresearchgate.net The rapid metabolism by AO can be a significant clearance pathway, impacting the in vivo exposure of these compounds. nih.govacs.orgresearchgate.net

In silico ADME predictions for some imidazo[1,2-a]pyrimidine derivatives have also suggested that they can be inhibitors of cytochrome P450 enzymes, such as CYP1A2, but not substrates for CYP2D6 and CYP3A4. nih.gov However, detailed experimental data on the inhibitory potential of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde against a panel of cytochrome P450 enzymes is not extensively available in the public domain.

Metabolic Stability of Imidazo[1,2-a]pyrimidine Derivatives
Metabolic PathwayObservationReference
Aldehyde Oxidase (AO) MetabolismImidazo[1,2-a]pyrimidine moiety is rapidly metabolized. nih.govacs.orgresearchgate.net
Cytochrome P450 (CYP) Inhibition (In Silico)Potential inhibition of CYP1A2 was predicted for some derivatives. nih.gov
Cytochrome P450 (CYP) Substrate (In Silico)Predicted not to be substrates for CYP2D6 and CYP3A4 for some derivatives. nih.gov

Cell Permeability Studies (e.g., Caco-2)

The permeability of a compound across the intestinal epithelium is a critical determinant of its oral bioavailability. For imidazo[1,2-a]pyrimidine derivatives, in silico studies have predicted good cell permeability. nih.gov Caco-2 cell permeability assays are a standard in vitro method to assess this parameter. For some imidazo[1,2-a]pyrimidine derivatives, predicted Caco-2 values were greater than -5.15 cm/s, which is indicative of good permeability. nih.gov Another study on a compound containing a pyrimidine (B1678525) ring reported a Caco-2 permeability (Papp) of greater than 1 × 10⁻⁵ cm/s, also suggesting good cell permeability. acs.org These findings suggest that compounds based on the imidazo[1,2-a]pyrimidine scaffold are likely to be well-absorbed after oral administration.

Predicted Cell Permeability of Imidazo[1,2-a]pyrimidine Derivatives
ParameterPredicted ValueImplicationReference
Caco-2 Permeability> -5.15 cm/sGood Permeability nih.gov
Caco-2 Permeability (Papp)> 1 × 10⁻⁵ cm/sGood Permeability acs.org

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Spectroscopic studies have been conducted on a novel imidazo-pyrimidine derivative to investigate its interaction with serum albumins, namely bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov The results indicated a strong binding interaction between the derivative and both serum proteins, with a stronger binding affinity observed for HSA compared to BSA. nih.gov This suggests that imidazo[1,2-a]pyrimidine-3-carbaldehyde (B8735) derivatives may exhibit significant binding to plasma proteins in vivo. In silico predictions for other imidazo[1,2-a]pyrimidine derivatives also suggested that the plasma protein binding could exceed 90%. nih.gov

Plasma Protein Binding of an Imidazo-pyrimidine Derivative
ProteinBinding ObservationReference
Bovine Serum Albumin (BSA)Strong binding interaction nih.gov
Human Serum Albumin (HSA)Stronger binding affinity compared to BSA nih.gov

Chemical Stability in Simulated Biological Matrices

Information regarding the chemical stability of this compound in simulated biological matrices, such as simulated gastric fluid and simulated intestinal fluid, is not available in the reviewed scientific literature.

In Vivo Pharmacokinetic Studies in Relevant Animal Models (e.g., Rodents)

While specific in vivo pharmacokinetic data for this compound were not found, studies on structurally related imidazo[1,2-a]pyridine (B132010) derivatives in mice can provide insights into the potential in vivo behavior of this class of compounds. nih.gov

Time-Course Analysis of Compound Exposure

In a study of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivative (compound 13) in male mice, the pharmacokinetic parameters were determined following intravenous (IV) and oral (PO) administration. nih.gov The results from this study can serve as a surrogate to understand the potential time-course of exposure for imidazo[1,2-a]pyrimidine derivatives.

In Vivo Pharmacokinetic Parameters of a Representative Imidazo[1,2-a]pyridine Derivative (Compound 13) in Mice
ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)Reference
t½ (h)3.43.1 nih.gov
Tmax (h)-0.25 nih.gov
Cmax (ng/mL)-31.7 nih.gov
AUC(0-t) (hng/mL)20973.1 nih.gov
AUC(0-inf) (hng/mL)21476.3 nih.gov
Bioavailability (%)11.9 nih.gov

Bioavailability and Clearance Determinations

The oral bioavailability and clearance rates are critical parameters in assessing the therapeutic potential of any new chemical entity. For imidazo[1,2-a]pyrimidine derivatives, these properties are influenced by factors such as aqueous solubility, intestinal permeability, and susceptibility to first-pass metabolism.

Oral Bioavailability: The bioavailability of imidazo[1,2-a]pyrimidine derivatives can be variable and is highly dependent on the specific substitutions on the heterocyclic core. While no specific data exists for this compound, general observations suggest that compounds within this class may face challenges in achieving high oral bioavailability due to metabolic liabilities.

Clearance: The clearance of these compounds is primarily expected to be hepatic. The rate of clearance is largely dictated by the efficiency of metabolic enzymes. As will be discussed, the imidazo[1,2-a]pyrimidine scaffold is a known substrate for certain metabolic enzymes, which can lead to rapid clearance and a short half-life.

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical pharmacokinetic parameters for a series of generic imidazo[1,2-a]pyrimidine derivatives.

CompoundOral Bioavailability (%)Clearance (mL/min/kg)Half-life (h)
Derivative A25301.5
Derivative B45153.2
Derivative C10500.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific in vivo pharmacokinetic data for this compound and its close derivatives is not currently available in published literature.

Metabolite Identification and Characterization

A significant finding for the imidazo[1,2-a]pyrimidine class of compounds is their susceptibility to metabolism by aldehyde oxidase (AO). nih.govnih.govresearchgate.net This enzyme is known to metabolize a variety of nitrogen-containing heterocyclic compounds.

Primary Metabolic Pathway: The primary metabolic pathway for many imidazo[1,2-a]pyrimidine derivatives is oxidation, mediated by AO. nih.govnih.govresearchgate.net The imidazo[1,2-a]pyrimidine ring system is electron-deficient, making it a target for nucleophilic attack by the molybdenum cofactor of AO. This can result in rapid metabolism of the parent compound. nih.govnih.govresearchgate.net

Metabolite Profile: The oxidation of the imidazo[1,2-a]pyrimidine core would lead to the formation of more polar metabolites, which are then more readily excreted. The exact structure of the metabolites would depend on the position of oxidation on the heterocyclic ring. For a compound like this compound, potential sites of oxidation could be the carbon atoms of the pyrimidine ring. The carbaldehyde group itself could also be a site for oxidation to a carboxylic acid, though this is typically mediated by other enzymes like aldehyde dehydrogenases.

The table below illustrates the types of metabolites that could be expected from the metabolism of an imidazo[1,2-a]pyrimidine derivative.

Parent CompoundMetaboliteMetabolic Reaction
Imidazo[1,2-a]pyrimidine DerivativeHydroxylated metaboliteAldehyde Oxidase mediated oxidation
Imidazo[1,2-a]pyrimidine DerivativeN-oxide metaboliteCytochrome P450 mediated oxidation

Note: This table represents potential metabolic pathways for the imidazo[1,2-a]pyrimidine class of compounds.

Tissue Distribution Studies

Understanding the distribution of a drug candidate into various tissues is crucial for assessing its potential efficacy and toxicity. No specific tissue distribution studies have been published for this compound. However, general physicochemical properties can provide some indication of its likely distribution pattern. The lipophilicity of the compound, influenced by the bromo substituent, will play a significant role in its ability to cross cell membranes and distribute into tissues. Compounds with high lipophilicity tend to have a larger volume of distribution.

Investigation of Potential Drug-Drug Interactions (In Vitro)

The potential for a new chemical entity to cause drug-drug interactions is a critical aspect of its preclinical safety assessment. This is typically evaluated by in vitro studies using human liver microsomes or recombinant enzymes to determine the inhibitory potential of the compound against major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

While no specific in vitro drug-drug interaction studies have been reported for this compound, the nitrogen-containing heterocyclic structure of imidazo[1,2-a]pyrimidines suggests that they could potentially interact with CYP enzymes. Some in silico (computer-based) studies on imidazo[1,2-a]pyrimidine derivatives have predicted their potential to be substrates or inhibitors of certain CYP isoforms. However, experimental verification is necessary to confirm these predictions. For instance, some antifungal agents with an imidazole (B134444) moiety are known to be potent inhibitors of various CYP enzymes.

The following table provides an example of the kind of data that would be generated from an in vitro CYP inhibition study.

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C925
CYP2C1915
CYP2D6> 50
CYP3A410

Note: The data in this table is hypothetical and for illustrative purposes only. The actual inhibitory potential of this compound against CYP isoforms has not been reported.

Advanced Spectroscopic and Structural Characterization Methods for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. While specific experimental NMR data for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is not extensively reported in publicly available literature, its expected spectral features can be predicted based on its structure and data from analogous imidazo[1,2-a]pyrimidine (B1208166) derivatives. beilstein-journals.org

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H) and carbon atoms (¹³C) in a molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show four distinct signals in the aromatic/heteroaromatic region and one signal for the aldehyde proton. The aldehyde proton (-CHO) is anticipated to appear as a sharp singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the fused ring system would exhibit chemical shifts and coupling patterns characteristic of the imidazo[1,2-a]pyrimidine core.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Note: This table is predictive and based on general principles and data from similar compounds. Actual values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-28.0 - 8.5Singlet (s)
H-58.5 - 9.0Doublet (d)
H-78.8 - 9.3Doublet (d)
Aldehyde (-CHO)9.5 - 10.5Singlet (s)

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. This compound has seven carbon atoms in its core structure plus the carbonyl carbon. The aldehyde carbon is expected to have the most downfield chemical shift, typically δ 180-195 ppm. The carbon atom bearing the bromine (C-6) would be influenced by the halogen's electronegativity and heavy atom effect. The remaining carbons of the heterocyclic rings will appear in the typical aromatic/heteroaromatic region (δ 110-160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: This table is predictive and based on general principles and data from similar compounds. Actual values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 155
C-3120 - 130
C-5140 - 150
C-6110 - 120
C-7150 - 160
C-8a140 - 150
Aldehyde (C=O)180 - 195

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this molecule, a key COSY correlation would be expected between H-5 and H-7, confirming their positions on the pyrimidine (B1678525) ring. The other protons (H-2 and the aldehyde proton) are expected to be singlets and would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). This experiment would definitively link the proton signals for H-2, H-5, and H-7 to their respective carbon signals (C-2, C-5, and C-7), aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connections (two or three bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For instance, the aldehyde proton would show an HMBC correlation to the C-3 carbon, confirming the position of the carbaldehyde group. Correlations from H-2 to C-3 and C-8a would help establish the imidazole (B134444) ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a planar, rigid molecule like this compound, NOESY can help confirm assignments. For example, a NOESY correlation might be observed between the aldehyde proton and H-2, indicating their spatial proximity on the five-membered ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity.

For this compound (molecular formula C₇H₄BrN₃O), the theoretical exact mass can be calculated. An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that matches the calculated value to within a few parts per million (ppm). The presence of bromine would be evident from a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a key signature for bromine-containing compounds.

Table 3: Predicted HRMS Data for this compound.

IonMolecular FormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺[C₇H₅⁷⁹BrN₃O]⁺225.9665
[M(⁸¹Br)+H]⁺[C₇H₅⁸¹BrN₃O]⁺227.9645

Single-Crystal X-Ray Diffraction for Solid-State Structure Confirmation

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. While specific crystallographic data for this compound has not been reported in the literature, a successful analysis would be expected to confirm the planarity of the fused imidazo[1,2-a]pyrimidine ring system. It would also provide precise measurements of the C-Br bond length and the geometry of the carbaldehyde substituent. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonding or π-π stacking that dictate the solid-state architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. Other key absorptions would include C=N and C=C stretching vibrations from the heterocyclic rings (approx. 1500-1650 cm⁻¹) and C-H stretching from the aromatic and aldehyde protons (approx. 3000-3150 cm⁻¹). The C-Br stretching vibration would appear at a lower frequency, typically in the fingerprint region below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch would also be visible, though its intensity can vary. The symmetric breathing vibrations of the aromatic rings often give rise to strong and sharp signals in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysis in Assays

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The spectrum is a function of the conjugated π-system within the molecule.

The extended π-system of the imidazo[1,2-a]pyrimidine core, further extended by the carbonyl group, is expected to result in significant UV absorption. One would anticipate one or more strong absorption bands (λ_max) in the UV region, likely between 250 and 400 nm, corresponding to π→π* and n→π* transitions. The exact position and intensity of these bands provide a characteristic fingerprint. This technique is also highly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, a principle utilized in various biochemical and analytical assays.

Q & A

Q. How can synthetic byproducts be minimized during imidazopyrimidine cyclization?

  • Methodology :
  • Inert Atmosphere (N₂/Ar) : Prevents oxidation of sensitive intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (≥80%) .

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Reactant of Route 1
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.